molecular formula C16H14N2O B6748982 3-benzyl-4-methylidene-1H-quinazolin-2-one

3-benzyl-4-methylidene-1H-quinazolin-2-one

Cat. No.: B6748982
M. Wt: 250.29 g/mol
InChI Key: GKRJOUAMFWIRFD-UHFFFAOYSA-N
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Description

3-Benzyl-4-methylidene-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methylidene-1H-quinazolin-2-one typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed . This method allows for the construction of the quinazolinone framework under mild conditions, making it a valuable approach for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of quinazolinones can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, utilizing scalable catalysts, and ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methylidene-1H-quinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions, particularly at the benzyl and methylidene positions, can introduce various substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-4-methylidene-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-methylidene-1H-quinazolin-2-one stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-benzyl-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)17-16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRJOUAMFWIRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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